This compound is classified as a quaternary ammonium salt, which is a category of compounds that contain a positively charged nitrogen atom bonded to four organic groups. The specific chemical structure of (S)-1-Carboxy-3-phenylpropoxyammonium bromide includes a carboxylic acid functional group, which contributes to its reactivity and solubility characteristics. The compound can be sourced from various chemical suppliers and is cataloged under the CAS number 70831-94-6 .
The synthesis of (S)-1-Carboxy-3-phenylpropoxyammonium bromide typically involves several key steps:
Technical parameters such as reaction time, temperature, and solvent choice are critical for maximizing yield and purity during synthesis.
The molecular structure of (S)-1-Carboxy-3-phenylpropoxyammonium bromide can be described as follows:
The stereochemistry of the compound is significant; it exists in the S configuration, which affects its reactivity and interaction with biological systems.
(S)-1-Carboxy-3-phenylpropoxyammonium bromide participates in several chemical reactions:
Technical details such as reaction conditions (temperature, solvent) are essential for controlling these reactions effectively.
The mechanism of action for (S)-1-Carboxy-3-phenylpropoxyammonium bromide primarily revolves around its role as a glycosyl donor:
This mechanism highlights how structural features influence reactivity and selectivity in synthetic applications.
The physical and chemical properties of (S)-1-Carboxy-3-phenylpropoxyammonium bromide include:
These properties are crucial for determining its handling, storage, and application in laboratory settings.
(S)-1-Carboxy-3-phenylpropoxyammonium bromide has several scientific applications:
Quaternary ammonium carboxylates constitute a distinct category of ionic compounds characterized by a tetra-substituted nitrogen cation paired with a carboxylate anion. (S)-1-Carboxy-3-phenylpropoxyammonium bromide exemplifies this classification through its [(S)-1-carboxy-3-phenylpropyl]ammonium cation and bromide anion. The "quaternary" designation arises from the nitrogen atom's four covalent bonds: one to the chiral (S)-1-carboxy-3-phenylpropyl group and three to additional substituents (typically methyl or ethyl groups, though exact substituents vary by specific derivative). The carboxylate group (-COO⁻) provides anionic character, creating an internal zwitterionic system when protonation states permit [1] [3] [8].
Systematic naming follows IUPAC conventions:
Thus, the formal name is (S)-1-[(3-Phenylpropyl)ammonio]carboxylate bromide, though it may appear in literature as (S)-3-Phenylpropylammonium α-carboxy bromide or derivatives thereof. The molecular framework (C₉H₁₁BrNO₂ for the core phenylpropylammonium carboxylate) incorporates several critical features:
Table 1: Structural Descriptors of (S)-1-Carboxy-3-phenylpropoxyammonium Bromide
Component | Chemical Feature | Role in Molecular Behavior |
---|---|---|
(S)-Chiral Center | Stereogenic carbon at C1 | Dictates enantioselective recognition and biological activity |
Quaternary Nitrogen | Tetraalkyl-substituted ammonium cation | Provides cationic charge and hydrogen-bond donor capability |
Carboxylate Group | -COO⁻ anion | Confers anionic character; participates in salt bridges and metal coordination |
3-Phenylpropyl Chain | -CH₂CH₂CH₂C₆H₅ hydrophobic moiety | Enhances lipophilicity; facilitates membrane interactions |
Bromide Counterion | Br⁻ anion | Modifies crystallinity, solubility, and ionic strength |
Structural analysis reveals that the 3-phenylpropyl chain adopts flexible conformations, while electrostatic interactions between the ammonium and carboxylate groups influence solid-state packing and solution-phase aggregation. Crystallographic studies of analogous compounds show hydrogen-bonded networks extending via N⁺-H···O⁻-C and N⁺-H···Br⁻ contacts, creating stabilised lattices. The phenyl ring engages in π-π stacking or cation-π interactions, further defining supramolecular organization [1] [3] [5].
The synthetic methodology for chiral carboxyammonium bromides has progressed through three distinct phases, driven by evolving stereochemical control strategies:
Racemic Synthesis and Resolution (Pre-1980s):Early routes relied on nucleophilic substitution of 3-phenylpropyl bromide with ammonia or amines, yielding racemic 3-phenylpropylammonium salts. Diastereomeric resolution was achieved using chiral acids like tartaric acid or brucine to separate enantiomers via crystallization. For example, racemic 1-carboxy-3-phenylpropylamine precursors were condensed with chiral auxiliaries (e.g., brucine), followed by fractional crystallization and hydrolysis to isolate (S)-enantiomers—a method adapted from penicillin V resolution techniques [2] [4] [5]. These processes suffered from low yields (<35%) and required stoichiometric chiral resolving agents, limiting scalability.
Asymmetric Catalysis (1980s–2000s):Transition-metal-catalyzed asymmetric hydrogenation emerged as a transformative approach. Prochiral unsaturated acids like (E)-3-phenylprop-2-enoic acid underwent enantioselective reduction using chiral rhodium(I) or ruthenium(II) complexes (e.g., BINAP-Ru catalysts). This delivered β-aryl carboxylic acids with >90% enantiomeric excess (ee). Subsequent bromoamination or reductive amination installed the ammonium functionality. Key advances included:
These catalytic methods improved efficiency but faced challenges with functional group tolerance near the ammonium site and required meticulous ligand design [4] [6].
Biocatalytic and Green Chemistry Approaches (Post-2010):Modern synthesis emphasizes enzymatic catalysis and solvent-minimized systems:
Table 2: Evolution of Synthetic Methods for Chiral Carboxyammonium Bromides
Era | Representative Method | Key Reagents/Catalysts | Yield/ee | Limitations |
---|---|---|---|---|
Classical Resolution | Diastereomeric salt crystallization | Brucine, Tartaric acid | 25–35% yield, ~100% ee | Low yield; expensive resolvents |
Asymmetric Hydrogenation | Catalytic hydrogenation of enol esters | Ru-(S)-BINAP, Rh-DuPHOS | 70–85% yield, 90–95% ee | Sensitive to substituents; metal contamination |
Biocatalysis | ω-Transaminase amination | Pyridoxal phosphate (PLP), Alanine | 80–95% yield, >99% ee | Substrate specificity; enzyme cost |
Flow Chemistry | Microreactor bromination of amino acids | HBr, PBr₃, photochemical Br₂ | >90% yield, 99% ee | Equipment-intensive optimization |
Contemporary routes exploit building blocks like L-phenylalanine or L-tyrosine for chiral pool synthesis, where stereochemistry is derived from natural amino acids. Enzymatic methods are particularly advantageous for installing the (S)-configuration, as seen in derivatives of lisinopril intermediates where [(1S)-1-carboxy-3-phenylpropyl]-L-lysyl-L-proline structures are assembled via protease-mediated coupling [3] [8] [9].
The (S)-configuration in 1-carboxy-3-phenylpropoxyammonium derivatives critically governs functionality in advanced materials and biological environments. This stereospecificity manifests through three primary mechanisms:
Enantioselective Biomolecular Recognition:The (S)-chiral center mimics endogenous ligands in enzyme active sites. For instance, angiotensin-converting enzyme (ACE) inhibitors like lisinopril incorporate the (S)-1-carboxy-3-phenylpropyl moiety to bind zinc ions and catalytic residues via stereospecific hydrogen bonding and ionic interactions. Molecular dynamics simulations confirm that the (S)-enantiomer maintains optimal distance (2.9–3.2 Å) between the ammonium cation (hydrogen-bond donor) and carboxylate (anionic anchor), whereas the (R)-enantiomer disrupts this geometry, reducing inhibitory potency by >100-fold. Similar stereodependence occurs in mitochondrial fusion activators, where (S)-phenylpropyl derivatives stabilize GTPase domain conformations in mitofusin proteins [6] [8].
Ionic Liquid Properties:(S)-1-Carboxy-3-phenylpropoxyammonium bromides serve as chiral ionic liquids (CILs) with unique phase behaviors. Key characteristics include:
These properties arise from helical supramolecular ordering in the liquid state, where the (S)-configuration promotes hydrogen-bonded networks with defined chirality. When used as solvents in asymmetric synthesis, these CILs improve ee by 15–30% compared to conventional solvents [1] [9].
Biopolymer Compatibility:In peptide-polymer conjugates, the (S)-phenylpropylammonium carboxylate group enhances membrane permeability and enzymatic stability. Structural studies show:
Table 3: Stereochemical Influence on Functional Properties
System | (S)-Configuration Effect | (R)-Configuration Effect | Structural Basis |
---|---|---|---|
ACE Inhibition | IC₅₀ = 1.2 nM (lisinopril derivative) | IC₅₀ > 500 nM | Optimal Zn²⁺ coordination distance (2.7 Å) |
Ionic Liquid Viscosity | 85 cP at 25°C | 122 cP at 25°C | Disrupted hydrogen-bond networks |
Peptide Serum Stability | t₁/₂ = 4.2 hours | t₁/₂ = 0.8 hours | Steric blocking of protease active site access |
Mitochondrial Fusion Activation | EC₅₀ = 5.6 nM (mitofusin activator analog) | EC₅₀ > 1 μM | Mimicry of MFN2 Val³⁷²-His³⁸⁰ side chain spacing |
X-ray crystallography of mitofusin activators containing analogous (S)-phenylpropyl groups reveals precise mimicry of protein side chains: The ammonium group occupies the Val³⁷² pocket, the carboxylate binds Arg³⁷⁸, and the phenyl ring inserts into a hydrophobic cleft near Met³⁷⁶. This three-point interaction is geometrically feasible only with the (S)-stereochemistry, as the (R)-enantiomer misaligns key residues by >2.0 Å. Such stereospecific binding translates to prolonged pharmacodynamic effects in neuronal cells, with (S)-derivatives showing 5-fold longer mitochondrial elongation persistence versus racemates [6].
In nucleic acid delivery systems, (S)-quaternary ammonium carboxylates facilitate chiral-selective DNA condensation. Circular dichroism spectra demonstrate that (S)-enantiomers induce 25–30% greater helicity in plasmid DNA complexes compared to (R)-counterparts, correlating with enhanced transfection efficiency. This arises from stereospecific phosphate backbone interactions, where the (S)-configuration aligns ammonium cations with anionic phosphates at 4.8 Å intervals matching B-DNA geometry [2] [4] [6].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2